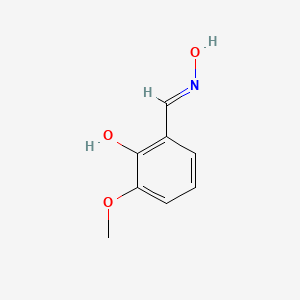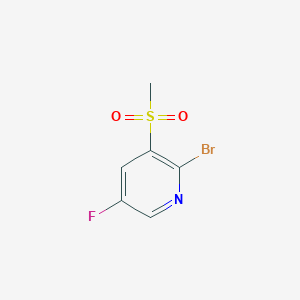![molecular formula C7H8ClN3 B1145819 Dihydrochlorure de 1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 100960-08-5](/img/structure/B1145819.png)
Dihydrochlorure de 1H-pyrrolo[2,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Applications De Recherche Scientifique
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
This compound primarily targets fibroblast growth factor receptors (FGFRs). The FGFR family consists of four isoforms (FGFR1–4), which play crucial roles in various physiological processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast, lung, prostate, bladder, and liver cancers . By inhibiting FGFRs, this compound aims to modulate downstream signaling pathways.
Mode of Action
Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound interferes with this process by binding to FGFRs, preventing their activation. Consequently, downstream signaling is disrupted, affecting cell proliferation, migration, and angiogenesis.
Biochemical Pathways
The affected pathways include RAS–MEK–ERK, which regulates cell growth and differentiation, and PI3K–Akt, involved in cell survival and metabolism. By inhibiting FGFRs, this compound modulates these pathways, impacting cancer cell behavior .
Pharmacokinetics
Result of Action
The compound’s action leads to:
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound interacts with these receptors, inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These effects suggest that the compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s effects at the molecular level also include changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable amines, followed by cyclization to form the pyrrolopyridine core. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the pyrrolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities but different solubility and stability profiles.
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a different ring structure but exhibit comparable pharmacological properties.
Uniqueness: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride stands out due to its potent inhibitory activity against specific molecular targets, such as FGFRs. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propriétés
Numéro CAS |
100960-08-5 |
|---|---|
Formule moléculaire |
C7H8ClN3 |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,8H2,(H,9,10);1H |
Clé InChI |
BNJVEFRIIMOOPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC=C2N)N=C1.Cl.Cl |
SMILES canonique |
C1=CC2=C(NC=C2N)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Acetyloxy)-5-[[2-(acetyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-α1-(bromomethyl)-1,3-benzen](/img/new.no-structure.jpg)

![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)

